![molecular formula C8H16N2 B1479251 1,5-Diméthyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098137-22-3](/img/structure/B1479251.png)

1,5-Diméthyloctahydropyrrolo[3,4-c]pyrrole

Vue d'ensemble

Description

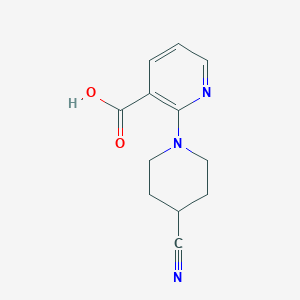

1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic organic compound. It has a unique structure and is used for pharmaceutical testing .

Synthesis Analysis

Pyrrole synthesis involves various methods such as the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles catalyzed by a stable manganese complex . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis

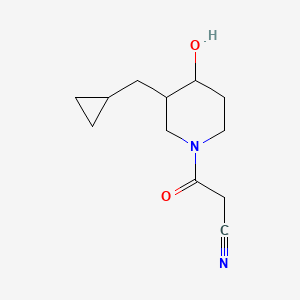

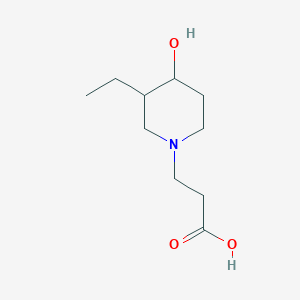

The molecular formula of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is C8H16N2. The molecular weight is 140.23 g/mol.Chemical Reactions Analysis

Pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical and Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It has a nutty odor. Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene. Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .Applications De Recherche Scientifique

Découverte de médicaments

Les dérivés du pyrrole sont couramment utilisés dans la découverte de médicaments en raison de leur présence dans divers composés à activité thérapeutique. On les trouve dans des antibiotiques comme la pyrrolomycine et des médicaments anticancéreux comme l'imatinib .

Science des matériaux

En science des matériaux, les dérivés du pyrrole contribuent au développement de nouveaux matériaux aux propriétés souhaitables. Par exemple, le polypyrrole est un polymère conducteur utilisé dans les batteries rechargeables et les dispositifs électrochromes .

Catalyse

Les dérivés du pyrrole jouent un rôle dans la catalyse, offrant des voies qui incluent les métaux, les nanomatériaux et des méthodes complexes de catalyse hétérogène .

Médicaments anti-inflammatoires

Les anti-inflammatoires non stéroïdiens (AINS) contiennent souvent du pyrrole dans leur structure en raison de ses propriétés bénéfiques .

Fongicides et agents antitumoraux

Les sous-unités pyrrole sont appliquées dans la synthèse des fongicides et des agents antitumoraux, soulignant leur importance en chimie médicinale .

Développement de nouveaux composés

Les dérivés de pyrrolones et de pyrrolidinone ont montré diverses activités biologiques importantes, suggérant leur utilisation dans le développement de nouveaux composés actifs contre différentes infections et maladies .

Safety and Hazards

Mécanisme D'action

In addition, diketopyrrolopyrrole (DPP) based copolymers, which also include a pyrrole ring, are used widely in thin-film transistors and solar cell devices . These aromatic polymers have electron withdrawing groups and hence are very useful for the synthesis of narrow band gap donor-acceptor polymers which are used as active semiconductors for organic electronics .

Analyse Biochimique

Biochemical Properties

1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved. Additionally, this compound can bind to certain receptors, such as G-protein-coupled receptors (GPCRs), modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By altering the activity of key proteins in this pathway, the compound can induce changes in gene expression and cellular behavior. Furthermore, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been shown to impact cellular metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC), by binding to their active sites . This inhibition can result in altered phosphorylation of downstream targets, affecting various cellular processes. Additionally, the compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. For example, prolonged exposure to 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been associated with changes in cell viability and proliferation rates in certain cell lines .

Dosage Effects in Animal Models

The effects of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole in animal models can vary significantly with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole.

Metabolic Pathways

1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile. Additionally, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole can modulate metabolic flux and metabolite levels by altering the activity of key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle .

Transport and Distribution

The transport and distribution of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) . Once inside the cell, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s bioactivity and therapeutic potential.

Subcellular Localization

The subcellular localization of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been shown to localize to the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, the compound can be directed to the nucleus, where it can interact with transcription factors and influence gene expression.

Propriétés

IUPAC Name |

3,5-dimethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-6-8-5-10(2)4-7(8)3-9-6/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQWFQIDYFJUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN(CC2CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)

![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)